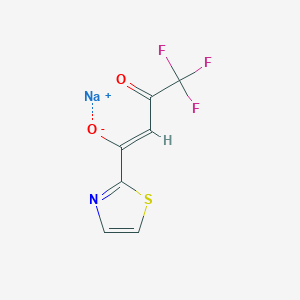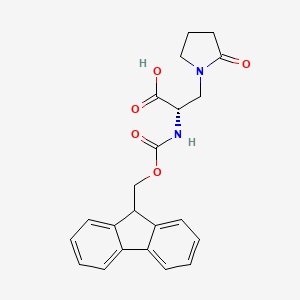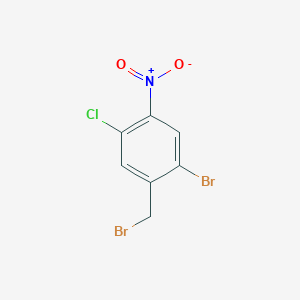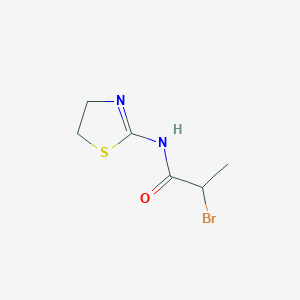
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is an organic compound that belongs to the class of brominated amides. This compound features a bromine atom attached to the second carbon of a propionamide group, which is further connected to a 4,5-dihydro-thiazol-2-yl moiety. The presence of both bromine and thiazole ring in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide typically involves the bromination of a precursor compound followed by the formation of the thiazole ring. One common method includes:
Bromination: Starting with propionamide, bromine is introduced to the second carbon position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Thiazole Formation: The brominated intermediate is then reacted with a thioamide or a similar sulfur-containing compound under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amides.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives or dehalogenated compounds.
Scientific Research Applications
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(thiazol-2-yl)-propionamide: Lacks the 4,5-dihydro modification, which may affect its reactivity and biological activity.
2-Chloro-N-(4,5-dihydro-thiazol-2-yl)-propionamide: Substitution of bromine with chlorine, leading to different chemical properties.
N-(4,5-dihydro-thiazol-2-yl)-propionamide: Absence of the halogen atom, which significantly alters its reactivity.
Uniqueness
2-Bromo-N-(4,5-dihydro-thiazol-2-yl)-propionamide is unique due to the presence of both bromine and the 4,5-dihydro-thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9BrN2OS |
|---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-bromo-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
PMRPYSYOEWFYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


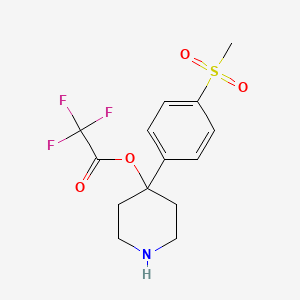
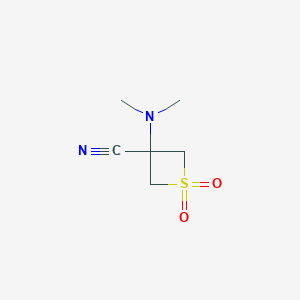
![Methyl 5-bromo-2-((4-(3-morpholinopropoxy)-[1,1-biphenyl]-3-yl)oxy)benzoate](/img/structure/B12856335.png)
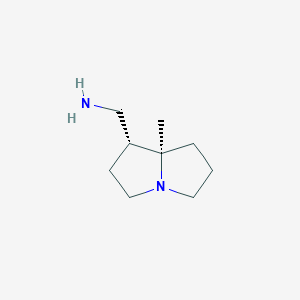
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
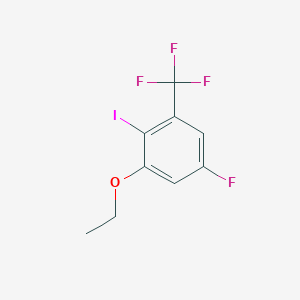
![2-(Difluoromethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12856359.png)

